molecular formula C16H17NO B8163382 3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine

3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine

Cat. No.: B8163382
M. Wt: 239.31 g/mol
InChI Key: HUURPVXREOLOKU-UHFFFAOYSA-N
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Description

3-((3’-Methyl-[1,1’-biphenyl]-3-yl)oxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds such as aziridines . The presence of the biphenyl moiety in 3-((3’-Methyl-[1,1’-biphenyl]-3-yl)oxy)azetidine adds further complexity and potential for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3’-Methyl-[1,1’-biphenyl]-3-yl)oxy)azetidine can be achieved through various methods. One common approach involves the [3+1] cyclization reaction, where a biphenyl derivative reacts with an azetidine precursor under specific conditions . This method often employs photo-induced copper catalysis, which facilitates the radical cascade cyclization necessary for forming the azetidine ring .

Industrial Production Methods

Industrial production of azetidines, including 3-((3’-Methyl-[1,1’-biphenyl]-3-yl)oxy)azetidine, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((3’-Methyl-[1,1’-biphenyl]-3-yl)oxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives .

Mechanism of Action

The mechanism of action of 3-((3’-Methyl-[1,1’-biphenyl]-3-yl)oxy)azetidine involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows for strong π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[3-(3-methylphenyl)phenoxy]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-4-2-5-13(8-12)14-6-3-7-15(9-14)18-16-10-17-11-16/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUURPVXREOLOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)OC3CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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